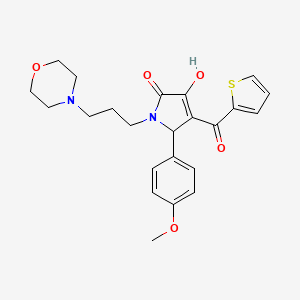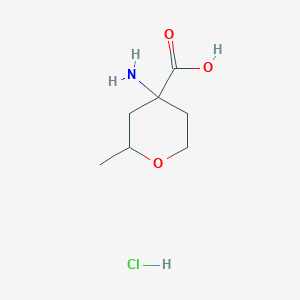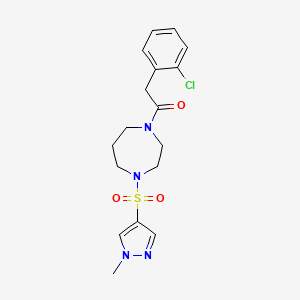![molecular formula C9H13N5O4S B2482901 5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole CAS No. 1903607-36-2](/img/structure/B2482901.png)
5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to the target molecule, often involves the cyclization of hydrazides or amidoximes with appropriate reagents. A notable method includes the reaction of arylamidinoureas under oxidative conditions to produce 5-amino-3-arylamino-1,2,4-oxadiazoles, demonstrating the versatility and utility of these reactions in synthesizing complex oxadiazole structures (Tilley et al., 1980).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-oxadiazole derivatives reveals a range of interactions and structural motifs. X-ray crystallography studies on similar compounds have shown that the oxadiazole ring can engage in various non-covalent interactions, influencing the molecule's overall geometry and packing in the solid state. The spatial isolation of functional groups by aromatic moieties is a common feature, contributing to the stability and reactivity of these molecules (Wang et al., 2006).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives exhibit a range of chemical reactions, including acylation, nitrosation, and reactions with N- and S-nucleophiles. The presence of reactive functional groups allows for further derivatization and the formation of various heterocyclic compounds. The versatility of these reactions highlights the synthetic utility of oxadiazole derivatives in constructing complex molecular architectures (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as thermal stability and sensitivity to impact and friction, are crucial for their potential applications. Compounds in this class typically exhibit moderate thermal stabilities and are designed to be insensitive to mechanical stress, making them suitable for use in materials science and energetic materials applications (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, including their reactivity towards various chemical reagents and their behavior in chemical transformations, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity, highlighting the importance of molecular design in the synthesis of these compounds for specific applications (Bohle & Perepichka, 2009).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
- Research on 1,3,4-Oxadiazole derivatives has demonstrated their significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Furthermore, these compounds have shown promising anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (L. H. Al-Wahaibi et al., 2021).
Corrosion Inhibition
- Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies using techniques like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization have shown these compounds to significantly reduce steel corrosion, making them useful in industrial applications (Vikas Kalia et al., 2020).
Energetic Material Synthesis
- Certain oxadiazole derivatives have been utilized in the synthesis of insensitive energetic materials. These compounds, characterized by their thermal stability and insensitivity to impact and friction, hold potential for applications in explosives and pyrotechnics (Qiong Yu et al., 2017).
Antibacterial Properties
- Various 1,3,4-oxadiazole thioether derivatives have been studied for their antibacterial activities. For instance, compound 6r displayed notable inhibitory effects against Xanthomonas oryzae pv. oryzae, surpassing the efficiency of some commercial agents. This points to potential applications in agricultural and environmental biotechnology (Xianpeng Song et al., 2017).
Antitubercular Activity
- Novel oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting significant activity against Mycobacterium tuberculosis strains. This research suggests their potential as therapeutic agents for tuberculosis (M. Ahsan et al., 2012).
Propiedades
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4S/c1-6-4-7(12-17-6)9-11-8(18-13-9)5-10-19(15,16)14(2)3/h4,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVGQGQKIAJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)

amino}propanoate](/img/structure/B2482823.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![4-Chloro-6-methoxypyrido[2,3-d]pyrimidine](/img/structure/B2482836.png)


